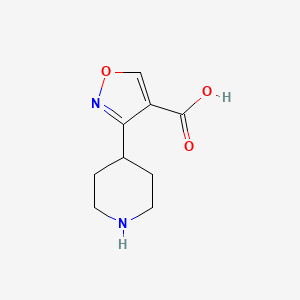

3-(Piperidin-4-yl)isoxazole-4-carboxylic acid

描述

3-(Piperidin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a piperidin-4-yl group at position 3 and a carboxylic acid moiety at position 3. This compound is of interest in medicinal chemistry due to its hybrid structure, combining features of both aromatic heterocycles and aliphatic amines.

Structure

3D Structure

属性

IUPAC Name |

3-piperidin-4-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)7-5-14-11-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZZARSOFHAGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base can yield isoxazole derivatives . The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, metal-free synthetic routes have been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

化学反应分析

Types of Reactions

3-(Piperidin-4-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the isoxazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid typically involves the reaction of piperidine derivatives with isoxazole intermediates. For instance, a study detailed a facile synthesis method that allowed for the creation of various derivatives through the modification of starting materials like N-Boc-piperidine-4-carboxylic acid . The structural properties of this compound make it suitable for further modifications, which can enhance its biological activity.

Antitumor Activity

One of the most notable applications of this compound is its antitumor potential. Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines, particularly through the inhibition of the phosphoinositide 3-kinase delta (PI3Kδ) pathway. In vitro studies showed that certain derivatives had IC50 values as low as 1.311 μmol/L against breast cancer cell lines, indicating strong cytotoxicity .

Other Therapeutic Applications

Beyond oncology, there are indications that this compound may have broader therapeutic implications:

Anti-inflammatory Properties

Some studies suggest that compounds within this class may also possess anti-inflammatory properties. The modulation of inflammatory pathways could offer therapeutic benefits in conditions characterized by chronic inflammation.

Antiviral Activity

Recent research has indicated that certain derivatives exhibit antiviral activity, particularly against influenza viruses. The synthesis of isoxazol-4-carboxy piperidyl derivatives has shown promise in inhibiting viral replication .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

相似化合物的比较

Structural Analogs with Aryl Substituents

Compounds such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid () share the isoxazole-carboxylic acid core but differ in substituents. Key distinctions include:

- Synthetic Yields : These analogs are synthesized in five steps with yields of 85.9–91.2%, suggesting efficient routes for isoxazole-carboxylic acid derivatives .

- Biological Activity : Chlorophenyl-substituted analogs exhibit antiviral activity, highlighting the role of substituents in modulating bioactivity .

Heterocyclic Fused Isoxazole Derivatives

HIP-A and HIP-B () are conformationally constrained pyrrolo-isoxazole-carboxylic acids. Unlike 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid, these compounds feature fused bicyclic systems. Key comparisons:

- Biological Activity: HIP-A and HIP-B are potent inhibitors of excitatory amino acid transporters (EAATs) with IC₅₀ values of ~17 µM, indicating that isoxazole-carboxylic acid derivatives can target neurotransmitter systems .

- Structural Rigidity : The fused pyrrolo-isoxazole system limits flexibility, which may enhance target selectivity but reduce adaptability in binding diverse receptors compared to the piperidine-substituted analog .

Piperidinecarboxylic Acid Isomers

4-Piperidinecarboxylic acid (Isonipecotic acid) () and 3-Piperidinecarboxylic acid () are structural isomers differing in the position of the carboxylic acid group on the piperidine ring:

- Physicochemical Properties : Isonipecotic acid (CAS 498-94-2) is a common building block in synthesis, while 3-Piperidinecarboxylic acid (CAS 498-95-3) is used in laboratory settings. The positional isomerism affects pKa and solubility .

- Functional Role : Unlike this compound, these isomers lack the isoxazole ring, limiting their applicability in aromaticity-dependent interactions .

Pyrazole-Hydrazone Derivatives

Compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () and DMPI/CDFII () incorporate piperidine or pyrazole moieties but differ in core structure:

- Structural Complexity : Hydrazone derivatives introduce additional hydrogen-bonding sites, which may enhance target engagement compared to simpler isoxazole-carboxylic acids .

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Research Findings and Implications

- Synthetic Accessibility : Isoxazole-carboxylic acid derivatives are synthesized efficiently (85–91% yields) via multi-step routes, suggesting feasibility for scaling this compound production .

- Biological Potential: The piperidine moiety may enhance blood-brain barrier penetration compared to aryl-substituted analogs, making the compound a candidate for central nervous system (CNS) drug development .

- Knowledge Gaps: Limited data exist on the target compound’s specific biological activity, highlighting a need for future studies on its pharmacokinetic and pharmacodynamic properties.

生物活性

3-(Piperidin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused with an isoxazole moiety, characterized by the following molecular properties:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 196.20 g/mol

- Functional Groups : Carboxylic acid, isoxazole, and piperidine

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The isoxazole ring can interact with enzymes, potentially inhibiting their activity. This interaction is crucial for modulating signaling pathways involved in cell proliferation and survival.

- Receptor Binding : The piperidine component may enhance binding affinity to specific receptors, improving the compound's pharmacological profile.

Biological Activities

Research has identified several significant biological activities associated with this compound:

1. Anticancer Properties

Studies have shown that derivatives of this compound exhibit potent anticancer activity by inhibiting phosphoinositide 3-kinase (PI3K) pathways. For instance, compounds derived from this scaffold have demonstrated IC values as low as 0.286 μmol/L against PI3Kδ, indicating strong potential as antitumor agents .

2. Antimicrobial Activity

Isoxazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the isoxazole structure have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

3. Immunomodulatory Effects

Recent studies have highlighted the immunoregulatory effects of isoxazole derivatives, including their ability to suppress immune responses in certain models. This property could be beneficial in treating autoimmune diseases or enhancing therapeutic efficacy in cancer treatments .

Data Table: Biological Activities Overview

Case Study 1: Antitumor Activity in Breast Cancer

A series of studies evaluated the anticancer potential of this compound derivatives against breast cancer cell lines (BT-474). Results indicated significant anti-proliferative effects with several compounds achieving IC values below 2 μmol/L, highlighting their potential as effective cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations demonstrated that certain isoxazole derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising antimicrobial activity that could lead to new therapeutic agents .

常见问题

Q. What are the recommended safety protocols for handling 3-(Piperidin-4-yl)isoxazole-4-carboxylic acid in laboratory settings?

- Methodological Answer: Researchers should prioritize personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of exposure, immediately rinse affected areas with water for 15 minutes and consult a physician, providing the Safety Data Sheet (SDS) for reference . Store the compound in a cool, dry place, segregated from incompatible substances like strong oxidizing agents. Follow institutional guidelines for hazardous waste disposal.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: A typical route involves coupling piperidine derivatives with functionalized isoxazole precursors. For example:

Step 1: Synthesize the isoxazole ring via cyclization of β-diketones with hydroxylamine.

Step 2: Introduce the piperidin-4-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling.

Step 3: Carboxylic acid functionalization using hydrolysis of esters or nitriles under acidic/basic conditions.

Critical parameters include temperature control (±2°C), anhydrous solvents, and inert atmospheres to prevent side reactions .

Q. How should researchers characterize the purity of this compound?

- Methodological Answer: Use a combination of:

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% target).

- NMR (¹H/¹³C) to confirm structural integrity (e.g., piperidine ring protons at δ 2.5–3.5 ppm, isoxazole protons at δ 6.5–7.0 ppm).

- Mass Spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~235 m/z).

Cross-validate results with elemental analysis for C, H, N content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during coupling steps?

- Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.

- Solvent Optimization: Compare DMF (polar aprotic) vs. THF (low polarity) for solubility and reactivity.

- Temperature Gradient: Perform reactions at 60°C, 80°C, and 100°C to identify optimal kinetic conditions.

- Additives: Use ligands like XPhos or BINAP to stabilize intermediates.

Monitor progress via TLC or LC-MS every 30 minutes. Post-optimization, yields can increase from 50% to >80% .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Methodological Answer:

- Scenario 1: If NMR peaks show unexpected splitting, perform COSY or NOESY to confirm coupling between piperidine and isoxazole protons.

- Scenario 2: If mass spectrometry detects a +16 Da shift, suspect oxidation; repeat synthesis under inert gas (N₂/Ar).

- Scenario 3: For inconsistent melting points, recrystallize from ethanol/water and compare with literature values.

Cross-reference with computational models (DFT) to predict spectral patterns .

Q. What strategies are effective for studying the biological interactions of this compound?

- Methodological Answer:

- Receptor Binding Assays: Use radioligand displacement (e.g., ³H-labeled antagonists) to measure affinity (Ki) for GPCRs or kinases.

- Enzyme Inhibition: Perform kinetic assays (e.g., fluorometric substrate cleavage) to determine IC₅₀ values.

- Molecular Docking: Generate 3D models (AutoDock Vina) to predict binding poses in active sites.

Validate findings with mutagenesis studies (e.g., alanine scanning of receptor residues) .

Q. How can researchers mitigate stability issues of this compound in aqueous solutions?

- Methodological Answer:

- pH Control: Stabilize the carboxylic acid group by buffering solutions at pH 5–6 (avoid alkaline conditions causing deprotonation).

- Lyophilization: Freeze-dry the compound for long-term storage; reconstitute in DMSO for assays.

- Antioxidants: Add 0.1% BHT to prevent radical-mediated degradation.

Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC .

Key Methodological Considerations Table

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Route selection, basic purity | Catalytic optimization, kinetics |

| Characterization | NMR/HPLC validation | Computational modeling |

| Biological Studies | Initial receptor screening | Mutagenesis/binding dynamics |

| Stability | Storage conditions | Degradation pathway analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。